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For Researchers, Scientists, and Drug Development Professionals

Lumacaftor (VX-809) is a key therapeutic agent in the treatment of cystic fibrosis, functioning

as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance

regulator (CFTR) protein.[1] Its chemical synthesis is a multi-step process reliant on the

efficient preparation of several key intermediates. This guide provides an in-depth overview of

the core intermediates, their synthetic pathways, and associated experimental protocols.

The synthesis of Lumacaftor, 3-(6-(1-(2,2-difluorobenzo[d][2][3]dioxol-5-

yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, primarily involves the coupling

of two critical fragments: a carboxylic acid moiety and an aminopyridine moiety.[2][4]

Key Intermediate 1: 1-(2,2-Difluorobenzo[d][2]
[3]dioxol-5-yl)cyclopropanecarboxylic acid and its
Acid Chloride
This intermediate provides the cyclopropane carboxamide portion of the final Lumacaftor

molecule.[2] Its synthesis is a crucial part of the overall process.
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The synthesis of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid and its

subsequent conversion to the acid chloride can be achieved through various routes. One

common pathway starts from (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile.[4][5] The nitrile is

treated with 1-bromo-2-chloroethane in the presence of a base to form the

cyclopropanecarbonitrile.[4] This is then hydrolyzed under basic conditions to yield the

carboxylic acid, which is subsequently converted to the acid chloride using a chlorinating agent

like thionyl chloride.[4][5]

2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile

1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile

Cyclopropanation

1-bromo-2-chloroethane, base

1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid

Hydrolysis

Basic Hydrolysis

1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride

Chlorination

Thionyl chloride
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Caption: Synthesis of the carboxylic acid chloride intermediate.

Experimental Protocol
Synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid[5]

Cyclopropanation: (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile is reacted with 1-bromo-2-

chloroethane in the presence of a suitable base (e.g., sodium hydroxide) and a phase-

transfer catalyst.
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Hydrolysis: The resulting 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonitrile is

then subjected to hydrolysis using a strong base such as sodium hydroxide in a suitable

solvent system (e.g., aqueous ethanol) at elevated temperatures.[4]

Isolation: After acidification, the product, 1-(2,2-difluoro-1,3-benzodioxol-5-

yl)cyclopropanecarboxylic acid, is isolated.

Conversion to Acid Chloride[4]

The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl

chloride, in an inert solvent (e.g., dichloromethane) to yield the corresponding acid chloride.

Quantitative Data
Step Product Yield Purity Reference

Synthesis from

(2,2-difluoro-1,3-

benzodioxol-5-

yl)-acetonitrile (3

steps)

1-(2,2-difluoro-

1,3-benzodioxol-

5-yl)-

cyclopropanecar

boxylic acid

79% 99.0% (HPLC) [5]

Key Intermediate 2: tert-Butyl 3-(6-amino-3-
methylpyridin-2-yl)benzoate
This intermediate forms the aminopyridine core of Lumacaftor.

Synthetic Pathway
The preparation of this intermediate involves a palladium-catalyzed Suzuki coupling reaction.[4]
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2-bromo-3-methylpyridine

tert-butyl 3-(3-methylpyridin-2-yl)benzoate

Suzuki Coupling

3-(tert-butoxycarbonyl)phenylboronic acid Pd Catalyst

tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

Amination

Multi-step conversion
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Caption: Synthesis of the aminopyridine intermediate.

Experimental Protocol
Synthesis of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate[4]

Suzuki Coupling: 2-bromo-3-methylpyridine is coupled with 3-(tert-

butoxycarbonyl)phenylboronic acid using a palladium catalyst (e.g., Pd(dppf)Cl2) and a base

(e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/water).

Amination: The resulting tert-butyl 3-(3-methylpyridin-2-yl)benzoate undergoes a series of

reactions to introduce the amino group at the 6-position of the pyridine ring.

Final Assembly of Lumacaftor
The final step in the synthesis of Lumacaftor is the amide coupling of the two key

intermediates.[2]

Synthetic Pathway
The acid chloride of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid is

reacted with tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, followed by deprotection of

the tert-butyl ester.[4]
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1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride

tert-butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate

Coupling

tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate Amide Coupling

Lumacaftor

Deprotection

Acidic Deprotection
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Caption: Final assembly of Lumacaftor.

Experimental Protocol
Amide Coupling and Deprotection[2][4]

Amide Coupling: The acid chloride is coupled with the aminopyridine intermediate in the

presence of a base like triethylamine in a solvent such as dichloromethane.[2]

Deprotection: The resulting tert-butyl ester precursor is then treated with an acid, such as

hydrochloric acid or trifluoroacetic acid, to hydrolyze the ester and yield the final Lumacaftor

product.[2][4]
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Step Product Yield Reference

Amide Coupling

3-(6-(1-(2,2-

difluorobenzo[d][2]

[3]dioxol-5-

yl)cyclopropanecarbox

amido)-3-

methylpyridin-2-yl)-t-

butylbenzoate

94% [2]

This technical guide highlights the critical intermediates and their synthetic routes in the

production of Lumacaftor. The efficient and high-yielding synthesis of these core fragments is

paramount to the overall success of the manufacturing process for this important cystic fibrosis

therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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